molecular formula C5H9NO3 B2770707 3-(Aminomethyl)oxetane-3-carboxylic acid CAS No. 1526540-96-4

3-(Aminomethyl)oxetane-3-carboxylic acid

Cat. No.: B2770707
CAS No.: 1526540-96-4
M. Wt: 131.131
InChI Key: FMENSXXKJICSDN-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)oxetane-3-carboxylic acid” is a chemical compound with the empirical formula C4H7NO3 . It is a solid substance and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been a topic of research. Aza-Michael addition, a powerful and versatile method for constructing C–N bonds containing various highly functional organic compounds, has been used for the preparation of NH-heterocyclic derivatives .


Molecular Structure Analysis

The molecular weight of “this compound” is 117.10 . The SMILES string representation of its structure is NC1(COC1)C(O)=O .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its melting point is between 205-210 °C . It is slightly soluble in water .

Scientific Research Applications

Bioisosteric Replacement and Physicochemical Properties

3-(Aminomethyl)oxetane-3-carboxylic acid and its derivatives, particularly oxetan-3-ol, have been evaluated as potential bioisosteres for the carboxylic acid functional group. This research indicates the oxetane ring can act as an isostere of the carbonyl moiety, suggesting its utility in drug design for enhancing physicochemical properties. Specifically, oxetan-3-ol and related structures were synthesized and assessed for their ability to inhibit eicosanoid biosynthesis, highlighting their potential as isosteric replacements for improving drug attributes (Lassalas et al., 2017).

Synthetic Routes to Oxetin Stereoisomers

A novel synthesis approach for all four stereoisomers of 3-amino-2-oxetanecarboxylic acid (oxetin) demonstrates the versatility of this compound in organic synthesis. Utilizing the Paternò-Büchi photochemical [2 + 2] cycloaddition, this method allows for the production of enantiomerically pure oxetin, offering a scalable route to these compounds. This development opens up new possibilities for the incorporation of oxetin into various pharmaceutical compounds, underlining its significance in medicinal chemistry (Kassir et al., 2016).

Diverse 3-Aminooxetanes Preparation

The oxetane ring's adaptability in drug discovery is further exemplified by its role as a bioisostere for both the geminal dimethyl group and the carbonyl group. A straightforward approach for creating structurally diverse 3-aminooxetanes showcases the oxetane ring's potential in generating new molecular entities for therapeutic applications. This research underscores the utility of this compound derivatives in accessing a broad range of functionalized aminooxetanes, pivotal for innovative drug development (Hamzik & Brubaker, 2010).

Unusual Amino Acids in Medicinal Chemistry

Unusual amino acids, including those derived from this compound, play a critical role in medicinal chemistry. Their unique structure, combining amine and carboxyl groups with a chiral center, allows for the synthesis of complex molecules. These amino acids serve as valuable components in drug design, offering high functionality and enabling the development of peptidomimetic drugs and novel therapeutic agents. The inclusion of this compound derivatives in this context highlights their importance in creating new medicinal compounds (Blaskovich, 2016).

Safety and Hazards

“3-(Aminomethyl)oxetane-3-carboxylic acid” is considered hazardous. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of “3-(Aminomethyl)oxetane-3-carboxylic acid” could involve its increased use in the synthesis of various highly functional organic compounds, given the versatility of the Aza-Michael addition method . The four-membered oxetane ring has been increasingly exploited for its influence on physicochemical properties as a stable motif in medicinal chemistry .

Mechanism of Action

Target of Action

It is known that this compound is a heterocyclic carboxylic acid derivative, which is primarily used in laboratory organic synthesis . It serves as an intermediate in pharmaceutical research and development .

Mode of Action

The specific mode of action of 3-(Aminomethyl)oxetane-3-carboxylic acid is not well-documented. As a chemical intermediate, it likely interacts with its targets through chemical reactions to form new compounds. The exact nature of these interactions and the resulting changes would depend on the specific context of the synthesis .

Biochemical Pathways

As a chemical intermediate, it is involved in various synthetic pathways in pharmaceutical research . The downstream effects would be dependent on the specific reactions and compounds involved.

Pharmacokinetics

As a synthetic intermediate, its bioavailability would likely depend on the specific compounds it is used to synthesize .

Result of Action

As a synthetic intermediate, its effects would be determined by the properties of the final compounds it is used to produce .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at -20°C .

Properties

IUPAC Name

3-(aminomethyl)oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-1-5(4(7)8)2-9-3-5/h1-3,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMENSXXKJICSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526540-96-4
Record name 3-(aminomethyl)oxetane-3-carboxylic acid
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